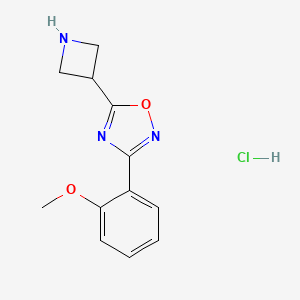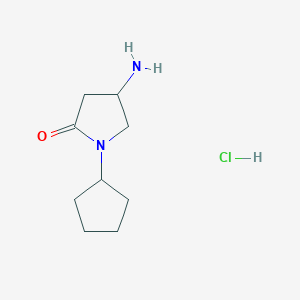
5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride (5-AOBH) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in the laboratory. 5-AOBH is a useful tool for studying the biochemical and physiological effects of drugs, as well as for studying the mechanism of action of drugs.
Scientific Research Applications
Cardiovascular Activity of Oxadiazole Derivatives
Oxadiazole derivatives, when incorporated with indole, azetidinone, and thiazolidinone moieties, have shown potential in cardiovascular activity studies. Specifically, compounds integrating oxadiazole and azetidinone moieties exhibited effects on blood pressure, heart rate, and responses to carotid occlusion, suggesting a peripheral site of action (Singh, Aggarwal, & Singh, 2014).
Therapeutic Potential of Oxadiazole Compounds
Oxadiazole derivatives, characterized by a five-membered aromatic ring, are noted for their ability to bind with enzymes and receptors due to their structural features, leading to a wide range of bioactivities. These compounds have been developed for treating various ailments, demonstrating significant therapeutic value across different domains of medicinal chemistry, including anticancer, antibacterial, antitubercular, and anti-inflammatory effects (Verma et al., 2019).
Broad Biological Activities of Oxadiazole Derivatives
Research highlights the extensive spectrum of pharmacological activities possessed by oxadiazole compounds. They are known to exhibit anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities. The versatility of the 1,3,4-oxadiazole nucleus, in particular, has been a focus for the development of new derivatives with varied biological actions, guiding future efforts to create safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).
Anticancer and Antiviral Activities
The heterocyclic nucleus of 1,3,4-oxadiazole serves as a versatile lead structure for the development of potent biological agents, especially as anticancer and antiviral agents. Various synthetic procedures and inhibitory activities of oxadiazole derivatives have been summarized, highlighting their potential as future lead molecules for treating cancer and viral infections (Devi et al., 2022).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15;/h1-9,15,18H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAPCIDNUIULCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)

